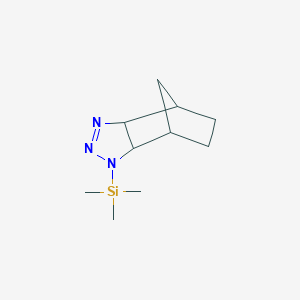
Carbonic acid, 2,4-dinitrophenyl octyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 2,4-dinitrophenyl octyl ester (DNOC) is a widely used herbicide and pesticide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DNOC is primarily used to control weeds and pests in crops such as cotton, soybeans, and tobacco. It is also used as a fungicide and insecticide in ornamental plants and turfgrass. DNOC has been extensively studied for its biochemical and physiological effects and its mechanism of action.
Mecanismo De Acción
The mechanism of action of Carbonic acid, 2,4-dinitrophenyl octyl ester involves the inhibition of the electron transport chain in the mitochondria of cells. This disrupts the production of ATP, which is essential for cellular processes such as metabolism and growth. Carbonic acid, 2,4-dinitrophenyl octyl ester also inhibits the activity of photosystem II in chloroplasts, which leads to the disruption of photosynthesis and the death of plants.
Efectos Bioquímicos Y Fisiológicos
Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to have a range of biochemical and physiological effects on plants and animals. It inhibits the growth and development of plants, causing stunted growth and reduced yield. Carbonic acid, 2,4-dinitrophenyl octyl ester also affects the respiratory system of insects, causing them to suffocate and die. In animals, Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to cause liver damage and neurological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide, making it readily available for laboratory experiments. Its simple and cost-effective synthesis method also makes it a popular choice for researchers. However, the use of Carbonic acid, 2,4-dinitrophenyl octyl ester in laboratory experiments is limited by its toxicity and potential environmental impact. Researchers must take precautions to ensure that Carbonic acid, 2,4-dinitrophenyl octyl ester does not contaminate the environment or harm animals.
Direcciones Futuras
There are several future directions for the study of Carbonic acid, 2,4-dinitrophenyl octyl ester. One area of research is the development of more effective and environmentally friendly herbicides and pesticides. Researchers are also studying the potential health effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on humans and animals. Another area of research is the study of the environmental impact of Carbonic acid, 2,4-dinitrophenyl octyl ester and other herbicides and pesticides on ecosystems.
Conclusion:
Carbonic acid, 2,4-dinitrophenyl octyl ester is a widely used herbicide and pesticide that has been extensively studied for its biochemical and physiological effects and its mechanism of action. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants and affect the respiratory system of insects. It also has potential health effects on humans and animals and can have a negative impact on the environment. Future research is needed to develop more effective and environmentally friendly herbicides and pesticides and to study the long-term effects of Carbonic acid, 2,4-dinitrophenyl octyl ester on ecosystems.
Métodos De Síntesis
Carbonic acid, 2,4-dinitrophenyl octyl ester is synthesized by the reaction of 2,4-dinitrophenol with octanol in the presence of carbonic acid. The reaction yields Carbonic acid, 2,4-dinitrophenyl octyl ester as a yellow crystalline solid with a melting point of 58-59°C. The synthesis of Carbonic acid, 2,4-dinitrophenyl octyl ester is relatively simple and cost-effective, making it a popular choice among farmers and growers.
Aplicaciones Científicas De Investigación
Carbonic acid, 2,4-dinitrophenyl octyl ester has been extensively studied for its scientific research applications. It is used in laboratory experiments to study the biochemical and physiological effects of herbicides and pesticides on plants and animals. Carbonic acid, 2,4-dinitrophenyl octyl ester has been shown to inhibit the growth of plants by disrupting the process of photosynthesis. It also affects the respiratory system of insects, causing them to suffocate and die.
Propiedades
Número CAS |
15741-90-9 |
|---|---|
Nombre del producto |
Carbonic acid, 2,4-dinitrophenyl octyl ester |
Fórmula molecular |
C15H20N2O7 |
Peso molecular |
340.33 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
Clave InChI |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
15741-90-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)








